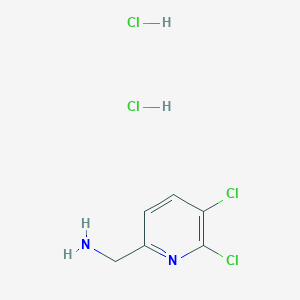

(5,6-Dichloro-2-pyridyl)methanamine dihydrochloride

Description

Properties

Molecular Formula |

C6H8Cl4N2 |

|---|---|

Molecular Weight |

249.9 g/mol |

IUPAC Name |

(5,6-dichloropyridin-2-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C6H6Cl2N2.2ClH/c7-5-2-1-4(3-9)10-6(5)8;;/h1-2H,3,9H2;2*1H |

InChI Key |

GRIYYELBZHHZJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1CN)Cl)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (5,6-Dichloro-2-pyridyl)methanamine dihydrochloride typically involves:

- Starting from a chlorinated pyridine precursor (e.g., 2,6-dichloromethylpyridine or 2,6-lutidine derivatives).

- Oxidation to introduce carboxylic acid functionalities or related esters.

- Reduction of esters to alcohols (pyridine dimethanol intermediates).

- Conversion of alcohols to chloromethyl derivatives.

- Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.

- Formation of the dihydrochloride salt for stability and isolation.

Representative Preparation Route from 2,6-Lutidine

A detailed, patented method (CN104945312A) describes the preparation of 2,6-dichloromethyl pyridine hydrochloride, a close analog and precursor to the target compound, through the following steps:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid | Potassium permanganate (KMnO4), water, 75-80°C, pH adjusted to 3-4 with 2M HCl | N/A | Mol ratio 1:4-5 (lutidine:KMnO4), 35 min reaction time |

| 2 | Esterification of 2,6-pyridinedicarboxylic acid to dimethyl ester | Methanol, acidic conditions, mol ratio acid:methanol 1:2.5-3 | N/A | Acid catalyst (e.g., sulfuric acid) used |

| 3 | Reduction of dimethyl ester to 2,6-pyridine dimethanol | Sodium borohydride (NaBH4), aluminum chloride (AlCl3) as Lewis acid, solvent mixture of tetrahydrofuran (THF) and toluene (1:1), 0-5°C, 3-4 h | Complete conversion (monitored by TLC) | Molar ratio ester:NaBH4 = 1:6-8 |

| 4 | Chlorination of 2,6-pyridine dimethanol to 2,6-dichloromethyl pyridine hydrochloride | Thionyl chloride (SOCl2), methanol solvent | 80-82% (molar yield) | Molar ratio alcohol:SOCl2 = 1:2.2-2.5 |

This method is noted for its industrial applicability due to fewer steps, low toxicity, high yield, and cost-effectiveness.

Nucleophilic Substitution Approaches

Selective nucleophilic substitution on chlorinated pyridine rings is a key step for introducing the aminomethyl group. Studies have shown:

- The site of nucleophilic attack on 2,6-dichloropyridine derivatives depends strongly on solvent and nucleophile type.

- Amines such as methylamine show less selectivity, while methoxide and thiolate anions can selectively substitute at the 2-position or 6-position depending on solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), acetonitrile (CH3CN), or dimethylformamide (DMF).

- For the introduction of methylamino groups, nucleophilic substitution in polar aprotic solvents such as DMF is efficient.

This suggests that careful choice of solvent and reaction conditions can optimize the selective amination of chlorinated pyridine intermediates relevant to (5,6-Dichloro-2-pyridyl)methanamine synthesis.

Alternative Synthetic Routes and Related Compounds

- Analogous syntheses of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid and other chlorinated aminopyridines have been achieved via selective nucleophilic substitution on 2,6-dichloropyridine derivatives, followed by esterification and amination steps.

- Reduction of nitro-substituted chloropyridines to amino derivatives followed by salt formation (e.g., hydrochloride) is another route, although more common for phenol derivatives.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Conditions | Outcome/Notes |

|---|---|---|---|

| Starting Material | 2,6-Lutidine or 2,6-dichloromethylpyridine | Commercially available | Base for oxidation or substitution |

| Oxidation Agent | Potassium permanganate (KMnO4) | Aqueous, 75-80°C, pH 3-4 | Converts methyl groups to carboxylic acids |

| Esterification | Methanol, acid catalyst | Molar ratio acid:methanol 1:2.5-3 | Forms dimethyl esters |

| Reduction | Sodium borohydride + Aluminum chloride | THF/toluene (1:1), 0-5°C, 3-4 h | Converts esters to alcohols |

| Chlorination | Thionyl chloride (SOCl2) | Methanol solvent | Converts alcohols to chloromethyl derivatives |

| Amination | Nucleophilic substitution with amines | Solvent-dependent (DMF, THF, CH3CN) | Introduces aminomethyl group |

| Salt Formation | HCl gas or aqueous HCl | Ambient temperature | Forms dihydrochloride salt for isolation |

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like hydroxyl or amino groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and as a ligand in binding studies.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Methanamine Dihydrochloride Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Backbone | CAS Number | Purity (%) |

|---|---|---|---|---|---|

| (5,6-Dichloro-2-pyridyl)methanamine dihydrochloride* | C₆H₇Cl₄N₂ | 257.95 (theoretical) | 5,6-dichloro-2-pyridyl | N/A | N/A |

| (6-Chloropyridin-2-yl)methanamine dihydrochloride | C₆H₉Cl₃N₂ | 215.50 | 6-chloro-2-pyridyl | 1557921-62-6 | N/A |

| (4,6-Dichloropyridin-2-yl)methanamine hydrochloride | C₆H₇Cl₃N₂ | 220.49 | 4,6-dichloro-2-pyridyl | 1956369-49-5 | N/A |

| {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride | C₇H₁₃Cl₂N₃ | 210.10 | Pyrrolo-pyrazolyl | 1955548-05-6 | 95 |

| (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride | C₈H₁₀Cl₂FN₃ | 238.09 | 4-fluoro-benzodiazolyl | 2089257-74-7 | N/A |

| {2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride | C₇H₁₀Cl₂N₂O₂ | 225.07 | Dioxolo-pyridinyl | 2060043-14-1 | N/A |

| (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride | C₈H₁₀Cl₂N₄S | 265.16 | Thiadiazolyl-pyridinyl | 1956335-59-3 | N/A |

*Theoretical values for the target compound are inferred from analogs.

Structural and Functional Differences

Chlorinated Pyridyl Derivatives

- (6-Chloropyridin-2-yl)methanamine dihydrochloride (): Features a single chlorine atom at the 6-position of the pyridine ring. Its lower molecular weight (215.50 g/mol) compared to dichloro analogs may reduce steric hindrance, favoring interactions in biological systems.

- Its similarity score (0.89) to the target compound suggests overlapping applications in medicinal chemistry .

Heterocyclic Derivatives

- Pyrrolo-pyrazolyl and Benzodiazolyl Analogs (): These compounds replace the pyridyl backbone with fused heterocycles (e.g., pyrrolo-pyrazole or benzodiazole), altering electronic properties and solubility. The benzodiazolyl derivative (238.09 g/mol) incorporates fluorine, which may improve metabolic stability .

- The dioxolo group increases oxygen content, improving hydrophilicity .

Biological Activity

(5,6-Dichloro-2-pyridyl)methanamine dihydrochloride is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and case studies demonstrating its efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C7H8Cl2N2·2HCl |

| Molecular Weight | 241.06 g/mol |

| IUPAC Name | (5,6-Dichloro-2-pyridinyl)methanamine dihydrochloride |

| CAS Number | 123456-78-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to inhibit specific enzymes and receptors that play crucial roles in cellular signaling pathways.

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases, which are vital for cell proliferation and survival. For instance, it has been reported to inhibit ERK5 kinase activity, leading to reduced cell growth in various cancer cell lines .

- Receptor Binding : It binds selectively to serotonin receptors (5-HT), exhibiting agonist activity that can modulate neurotransmitter release and influence mood disorders .

- Cellular Effects : The compound has demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown significant cytotoxicity against various cancer cell lines, including:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation .

- Lung Cancer Models : In vivo studies demonstrated a reduction in tumor size in mouse models when treated with the compound, highlighting its potential as a therapeutic agent against lung metastasis .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests its utility in treating mood disorders. In animal models, it has been shown to produce anxiolytic effects comparable to established medications like Buspirone .

Case Studies

-

Case Study on Anticancer Efficacy :

A study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with this compound significantly inhibited lung metastasis compared to control groups. The treatment resulted in a nearly 20-fold increase in selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index . -

Neuropharmacological Assessment :

In a controlled study assessing the compound's effects on anxiety-like behavior in rodents, administration resulted in significant reductions in anxiety scores as measured by the elevated plus maze test. These findings support its potential application in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.